molecular formula C13H13BrO2 B6342616 4-Bromocyclohex-3-en-1-yl benzoate CAS No. 1450812-66-4

4-Bromocyclohex-3-en-1-yl benzoate

Cat. No.: B6342616
CAS No.: 1450812-66-4
M. Wt: 281.14 g/mol
InChI Key: UVCQFCMBHITYRC-UHFFFAOYSA-N
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Description

“3-Cyclohexen-1-ol, 4-bromo-, 1-benzoate” is a chemical compound with the IUPAC name 4-bromocyclohex-3-en-1-yl benzoate . It has a molecular weight of 281.15 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for “3-Cyclohexen-1-ol, 4-bromo-, 1-benzoate” is 1S/C13H13BrO2/c14-11-6-8-12(9-7-11)16-13(15)10-4-2-1-3-5-10/h1-6,12H,7-9H2 . This code provides a specific textual representation of the molecule’s structure.


Physical and Chemical Properties Analysis

“3-Cyclohexen-1-ol, 4-bromo-, 1-benzoate” is a solid compound . It has a molecular weight of 281.15 . The compound should be stored at a temperature of 2-8°C . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the search results.

Scientific Research Applications

Catalytic Oxidation of Cyclohexene

Research on the catalytic oxidation of cyclohexene to produce compounds with different oxidation states and functional groups is relevant for the chemical industry. These compounds serve as intermediates in the synthesis of various industrial chemicals. The study by Cao et al. (2018) reviews recent advances in controllable and selective catalytic oxidation of cyclohexene, highlighting the synthetic value of these processes for both academic and industrial applications (Cao et al., 2018).

Indole Synthesis

The synthesis of indole and its derivatives is a significant area of research due to the indole alkaloids' wide range of biological activities. Taber and Tirunahari (2011) provide a comprehensive review of methods for indole synthesis, suggesting the potential for creating new molecular systems with valuable pharmacological properties (Taber & Tirunahari, 2011).

Synthetic Opioids Research

The study by Sharma et al. (2018) reviews the chemistry and pharmacology of novel synthetic opioids, exploring the structural adaptations from patented compounds. This research area could be relevant for understanding the pharmacological applications and potential risks associated with new psychoactive substances (Sharma et al., 2018).

Liquid Organic Mixtures Analysis

Research by González et al. (1996) on binary liquid organic mixtures containing alkanols and cycloalkanes or n-alkanes emphasizes the importance of understanding molecular interactions in developing chemical processes and products (González et al., 1996).

Phosphorescent Materials for OLEDs

Chi and Chou (2010) review the preparation of transition-metal-based phosphors for organic light-emitting diodes (OLEDs), focusing on the role of cyclometalating ligands. This research is crucial for advancing display and illumination technologies (Chi & Chou, 2010).

Cyclodextrins in Various Applications

The review by Valle (2004) on cyclodextrins explores their use as molecular chelating agents across industries, highlighting the broad utility of these compounds in enhancing material properties through molecular complexation phenomena (Valle, 2004).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include avoiding breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .

Properties

IUPAC Name

(4-bromocyclohex-3-en-1-yl) benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrO2/c14-11-6-8-12(9-7-11)16-13(15)10-4-2-1-3-5-10/h1-6,12H,7-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCQFCMBHITYRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CCC1OC(=O)C2=CC=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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